molecular formula C18H16N2O3S3 B3205830 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide CAS No. 1040658-47-6

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

Cat. No. B3205830
CAS RN: 1040658-47-6
M. Wt: 404.5 g/mol
InChI Key: ILYURXZYFJGSOP-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, this compound can stabilize p53 and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth. This compound has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide for lab experiments is its specificity for the MDM2-p53 interaction. This allows researchers to study the role of this pathway in cancer biology and to develop new therapeutic strategies targeting this pathway. However, one limitation of this compound is its complex synthesis, which may limit its availability for widespread use in research.

Future Directions

There are several potential future directions for the development of 5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide as a therapeutic agent. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of this compound. Finally, there is ongoing research into the optimization of the synthesis of this compound and the development of new analogs with improved pharmacological properties.

Scientific Research Applications

5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. The results of these studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been shown to be effective in combination with other chemotherapy agents, suggesting that it may have potential as a combination therapy for cancer.

properties

IUPAC Name

5-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c1-12-4-7-17(25-12)26(22,23)19-14-6-5-13-8-9-20(15(13)11-14)18(21)16-3-2-10-24-16/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYURXZYFJGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 2
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5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 3
5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 4
5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 5
5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide
Reactant of Route 6
5-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-sulfonamide

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